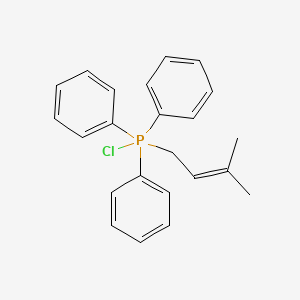
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is an organophosphorus compound that features a triphenylphosphine group bonded to a chloro-substituted alkene
準備方法
Synthetic Routes and Reaction Conditions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 3-methylbut-2-en-1-yl chloride under appropriate conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and may require a base to facilitate the formation of the phosphorane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Addition Reactions: The double bond in the alkene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), are used for oxidation reactions.
Electrophiles: Such as halogens or acids, are used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphoranes can be formed.
Oxidation Products: Phosphine oxides are the major products of oxidation reactions.
Addition Products: The addition of electrophiles to the double bond results in the formation of new alkyl or aryl derivatives.
科学的研究の応用
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: It is explored for its potential in the development of new materials with unique properties.
Pharmaceuticals: The compound’s derivatives may have applications in drug discovery and development.
作用機序
The mechanism of action of Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes.
Chloro(phenyl)methylphosphorane: Another phosphorane compound with similar reactivity.
Chloro(ethyl)triphenylphosphorane: A related compound with an ethyl group instead of the 3-methylbut-2-en-1-yl group.
Uniqueness
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and steric properties compared to other phosphorane compounds. This uniqueness makes it valuable for specific synthetic applications where other phosphoranes may not be as effective.
特性
分子式 |
C23H24ClP |
|---|---|
分子量 |
366.9 g/mol |
IUPAC名 |
chloro-(3-methylbut-2-enyl)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H24ClP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3 |
InChIキー |
MUCQKCSBOASTHD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


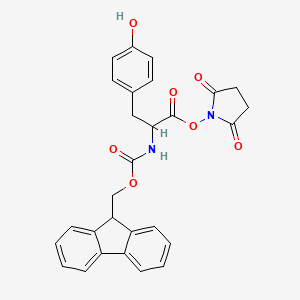
![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)
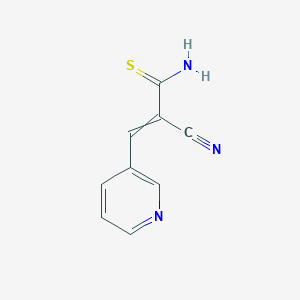
![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)
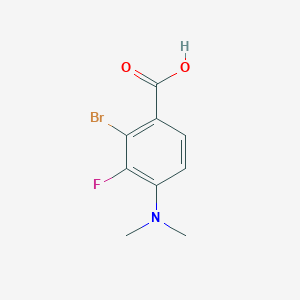
![N-[2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B14791996.png)
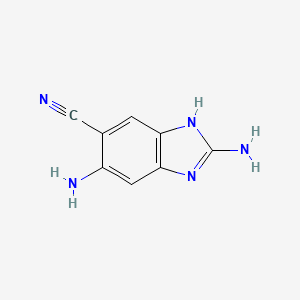
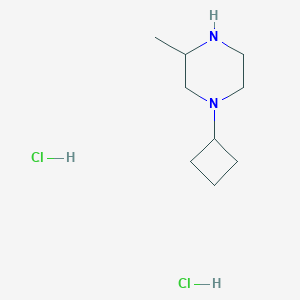
![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)

![4-[[2,5-Dihydroxy-3-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B14792023.png)
![4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B14792025.png)
![2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
